REACTION_CXSMILES
|
[CH2:1]([C:7]1[CH:12]=[CH:11][C:10]([O:13][CH3:14])=[CH:9][CH:8]=1)[CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[N-:15]=[N+:16]=[N-:17].[Na+].[Cl-].[NH4+].C[N:22](C=O)C>C(OCC)(=O)C.O>[CH3:14][O:13][C:10]1[CH:11]=[CH:12][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][C:5]2[N:15]=[N:16][NH:17][N:22]=2)=[CH:8][CH:9]=1.[CH3:14][O:13][C:10]1[CH:9]=[CH:8][C:7]([CH2:1][CH2:2][CH2:3][CH2:4][C:5]2[N:15]=[N:16][NH:17][CH:6]=2)=[CH:12][CH:11]=1 |f:1.2,3.4|
|
Name
|
1-hex-5-ynyl-4-methoxy-benzene
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
C(CCCC#C)C1=CC=C(C=C1)OC
|
Name
|
|
Quantity
|
1.86 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.8 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
1.53 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the dark reaction mixture
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over sodium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was separated by HPLC on a RP18-endcapped column (methanol/water) (a reversed phase column PUROSPHER® STAR RP-18
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CCCCC=1N=NNN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 450 mg |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)CCCCC=1N=NNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |